molecular formula C9H10BrN B2895291 3-Bromo-5-cyclopropylaniline CAS No. 1353855-73-8

3-Bromo-5-cyclopropylaniline

Cat. No. B2895291
CAS RN: 1353855-73-8
M. Wt: 212.09
InChI Key: HBKYNRXPLWQOGY-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylaniline is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyclopropylaniline can be analyzed using various tools such as MolView . The structure can be further confirmed by X-ray diffraction and the conformational analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-cyclopropylaniline can be analyzed based on its molecular structure. It has a molecular weight of 212.09 . Further properties like melting point, boiling point, and density can be obtained from resources like ChemicalBook .

Scientific Research Applications

Cyclopropane Derivatives and Enzyme Inhibition

Research has identified cyclopropane derivatives incorporating bromophenol moieties as potent inhibitors of the carbonic anhydrase enzyme. These compounds, including cis- and trans-esters obtained from various synthesis processes, exhibited excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and were low micromolar inhibitors against isoenzymes IX and XII, associated with tumor environments. The study highlights the potential of these derivatives in medical applications, particularly for conditions where enzyme inhibition is beneficial (Boztaş et al., 2015).

Genetic Engineering for Herbicide Resistance

Herbicide Resistance in Plants

A pioneering study demonstrated the genetic engineering of plants to express a bacterial detoxification gene, conferring resistance to the herbicide bromoxynil. This approach utilized the bxn gene from Klebsiella ozaenae, responsible for converting bromoxynil to a non-toxic metabolite, showcasing an innovative strategy to enhance crop resilience against herbicides, potentially reducing the environmental impact and improving agricultural productivity (Stalker, Mcbride, & Malyj, 1988).

Molecular Tools for DNA Replication Study

Detecting DNA Replication

The development of monoclonal antibodies specific for 5-bromodeoxyuridine provides a powerful tool for detecting DNA replication at the cellular level. This advancement allows for the detailed study of cell proliferation and the effects of various compounds on DNA synthesis, offering insights into cellular mechanisms and potential therapeutic targets (Gratzner, 1982).

Cyclopropane Compounds in Organic Synthesis

Cyclopropane Lactones and Heterocycles

The formation of cyclopropane lactones and fused heterocyclic compounds through reactions involving bromofuranone and stabilized carbanions showcases the versatility of bromine-containing cyclopropyl compounds in organic synthesis. These reactions open pathways to novel structures with potential applications in pharmaceuticals and materials science (Farin˜a et al., 1987).

Antitumor Activities

Synergistic Antitumor Effects

A study on the combined effect of 3-bromopyruvate and 5-fluorouracil against colorectal cancer revealed significant synergistic antitumor activities, including cell cycle arrest and apoptosis induction. This combination treatment showed enhanced efficacy in tumor growth suppression, highlighting the potential of bromine-containing compounds in cancer therapy (Chong et al., 2017).

Future Directions

The future directions of 3-Bromo-5-cyclopropylaniline could involve its use in various chemical reactions and potential applications in different fields. For instance, 3-bromo-5-methylene pyrrolones have been used for cysteine-specific protein modification, suggesting potential applications in protein engineering .

properties

IUPAC Name

3-bromo-5-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYNRXPLWQOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropylaniline

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